molecular formula C14H21NO4 B564542 Metoprolol Acid-d5 CAS No. 1215404-47-9

Metoprolol Acid-d5

Cat. No. B564542
CAS RN: 1215404-47-9
M. Wt: 272.356
InChI Key: PUQIRTNPJRFRCZ-FPWSDNDASA-N
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Description

Metoprolol Acid-d5 is the deuterium labeled Metoprolol Acid . Metoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins) . It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .


Molecular Structure Analysis

The molecular structure of Metoprolol Acid-d5 is similar to that of Metoprolol, with the difference being the presence of deuterium . Metoprolol has a chemical formula of C15H25NO3 . The molecular weight of Metoprolol is 267.369 g/mol .


Chemical Reactions Analysis

The metabolism of Metoprolol is mainly represented by reactions of hydroxylation and O-demethylation . Metoprolol Acid-d5, being a deuterium labeled version of Metoprolol Acid, is expected to undergo similar reactions.


Physical And Chemical Properties Analysis

Metoprolol is slightly basic, with a pKa of 9.7 . The octanol-to-water partition coefficient is 1.88 . The melting point of Metoprolol is 120 °C (248 °F) . The bioavailability of Metoprolol is 50% for a single dose and 70% for repeated administration . It is metabolized in the liver via CYP2D6, CYP3A4 and excreted through the kidneys .

Scientific Research Applications

Photocatalytic Degradation Studies

Metoprolol, a frequently used β1-blocker, has been studied for its photocatalytic degradation in various conditions. One study explored the degradation rates of Metoprolol in UV-irradiated aqueous suspensions of TiO2 with different electron acceptors. This research is important for understanding how environmental factors affect the breakdown of Metoprolol in natural waters, potentially impacting wastewater treatment processes and environmental contamination (Armaković et al., 2015).

Photodegradation and Environmental Fate

The photodegradation of Metoprolol, especially its indirect photolysis in waters, has been investigated to understand its fate in the environment. In the presence of fulvic acids, Metoprolol's indirect photolysis was significant, contributing to its reduction in surface waters. This is crucial for assessing the environmental impact and persistence of Metoprolol in aquatic ecosystems (Filipe et al., 2019).

Ion-Transfer Voltammetry for Metoprolol Detection

A study demonstrated the use of ion-transfer voltammetry at nanoscopic liquid/liquid interface array for detecting Metoprolol in human biofluids and pharmaceuticals. This method is significant for the rapid and sensitive identification of Metoprolol, which is crucial for both clinical and forensic applications (Huang et al., 2017).

Biodegradation in Wastewater Treatment

The biodegradation of Metoprolol in wastewater treatment processes has been explored to understand its transformation products and persistence. This research is vital for improving wastewater treatment methods to reduce the environmental impact of this commonly used drug (Rubirola et al., 2014).

Pharmacokinetic Studies

Metoprolol has been the subject of various pharmacokinetic studies. For instance, its enantiomers and major metabolites have been synthesized for use in pharmacokinetic studies, providing essential insights into its metabolic pathways and efficacy (Jung et al., 2000).

Metabolomic Profiling in Cardioprotection

Metoprolol's role in cardioprotection has been investigated through metabolomic profiling. Understanding its impact on metabolic networks provides valuable information for its therapeutic use in myocardial infarction and coronary heart diseases (Lai et al., 2020).

Safety And Hazards

Metoprolol Acid-d5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity - Oral Category 3 . Precautions include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQIRTNPJRFRCZ-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprolol Acid-d5

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